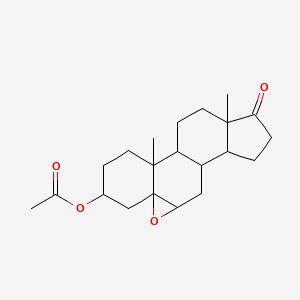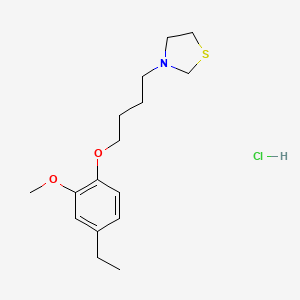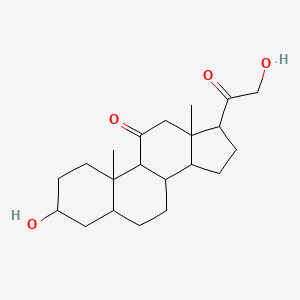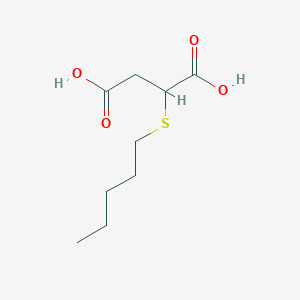
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate, with the chemical formula C22H16Br2N2O3, is a complex organic compound. It belongs to the class of hydrazones and contains both naphthalene and benzoyl moieties. This compound exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the condensation of 2-naphthylamine with 4-bromobenzoyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then esterified with 3-methylbenzoic acid.
Reaction Conditions:
Step 1: Condensation of 2-naphthylamine with 4-bromobenzoyl chloride:
Step 2: Hydrazinolysis:
Step 3: Esterification:
Industrial Production:
Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the carbonyl group.
Substitution: Substituents on the benzene rings can be replaced. Common reagents include strong acids, bases, and reducing agents.
Major products:
- Reduction: Formation of the corresponding hydrazine derivative.
- Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate finds applications in:
Chemistry: As a building block for designing new ligands or catalysts.
Biology: Investigating interactions with biological macromolecules.
Medicine: Potential therapeutic applications (requires further research).
Industry: Used in material science and organic synthesis.
Comparación Con Compuestos Similares
While there are related compounds, the unique combination of naphthalene, benzoyl, and hydrazonoyl groups sets 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate apart.
Similar Compounds:
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Propiedades
| 767332-55-8 | |
Fórmula molecular |
C26H19BrN2O3 |
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c1-17-5-4-7-20(15-17)26(31)32-24-14-11-18-6-2-3-8-22(18)23(24)16-28-29-25(30)19-9-12-21(27)13-10-19/h2-16H,1H3,(H,29,30)/b28-16+ |
Clave InChI |
CBDMKKQMNIZDSV-LQKURTRISA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)



![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)


![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)


![5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999994.png)
